molecular formula C2H4BrN3 B2706254 1-Azido-2-bromoethane CAS No. 19263-22-0

1-Azido-2-bromoethane

Cat. No.: B2706254
CAS No.: 19263-22-0
M. Wt: 149.979
InChI Key: MVVZAQVHFWFYTM-UHFFFAOYSA-N
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Description

1-Azido-2-bromoethane is an organic compound with the molecular formula C₂H₄BrN₃. It is a member of the alkyl azides family, known for their high reactivity and ability to undergo a wide range of chemical reactions. This compound is of significant interest in organic synthesis and research due to its unique chemical properties and reactivity .

Preparation Methods

1-Azido-2-bromoethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoethylamine hydrobromide with sodium azide in water. This reaction typically yields a high purity product . The general reaction conditions include:

    Reactants: 2-bromoethylamine hydrobromide and sodium azide

    Solvent: Water

    Temperature: Room temperature

    Yield: Approximately 99%

Chemical Reactions Analysis

1-Azido-2-bromoethane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Sodium hydrogentelluride: For elimination reactions

    Lithium aluminum hydride: For reduction reactions

The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield olefins, while reduction reactions produce amines.

Comparison with Similar Compounds

1-Azido-2-bromoethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

1-azido-2-bromoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVZAQVHFWFYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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